2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole
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Overview
Description
2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole is a heterocyclic compound that features a unique structure combining a methoxyphenyl group and two thiophene rings attached to an imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole typically involves the condensation of 3-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring through a cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and conductive polymers for electronic devices.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-pyrazole
- 2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-triazole
- 2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-tetrazole
Uniqueness
2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole is unique due to its specific combination of a methoxyphenyl group and two thiophene rings attached to an imidazole core. This structure imparts distinct electronic and steric properties, making it suitable for various applications in medicinal chemistry and materials science. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4,5-dithiophen-2-yl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-21-13-6-2-5-12(11-13)18-19-16(14-7-3-9-22-14)17(20-18)15-8-4-10-23-15/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCQGBQEIHSHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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